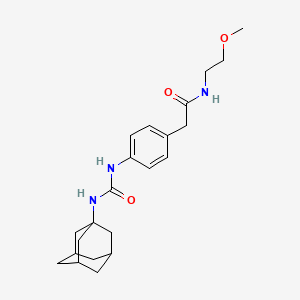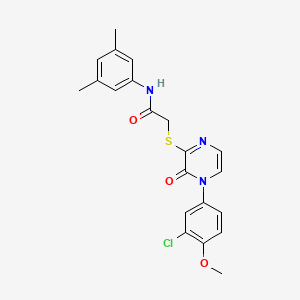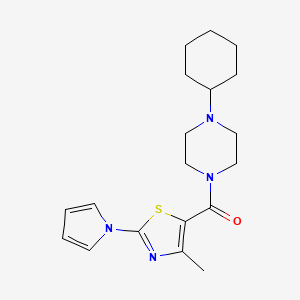
2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide, also known as AUDA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. AUDA is a small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a significant role in the regulation of inflammation and blood pressure.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Docking
A detailed structural analysis of adamantane derivatives, including those similar to the specified compound, has been conducted. These studies involve X-ray and DFT analyses, with a focus on understanding the effects of substitutions like fluorine on the molecular structure. Adamantane derivatives show potential inhibitory activity against specific enzymes, highlighting their importance in medicinal chemistry (L. H. Al-Wahaibi et al., 2018).
Cholinesterase Inhibitory Activities
Adamantyl-based compounds, including those structurally related to the compound , have been studied for their cholinesterase inhibitory activities. These activities are crucial for treatments of diseases like type 2 diabetes and for antiviral abilities. The study emphasizes the potential of these compounds in pharmaceutical applications (Huey Chong Kwong et al., 2017).
Anti-Trypanosomal Activity
Research into adamantane derivatives, closely related to the specified compound, reveals their potential in treating trypanosomiasis. The derivatives exhibit activity and toxicity against trypanosomes, suggesting their utility in developing new treatments for this disease (Angeliki-Sofia Foscolos et al., 2022).
Supramolecular Chemistry
Studies in supramolecular chemistry involve adamantane derivatives that form stable assemblies through hydrogen bonding. These compounds, including similar ones to the one mentioned, show significant potential in the development of new materials and molecular systems (H. Keizer et al., 2005).
Antitubercular Activity
Adamantylacetamide hybrids have been synthesized and evaluated for their antitubercular activity. These compounds show promise as treatments against tuberculosis, highlighting the importance of adamantane derivatives in addressing global health challenges (Dinesh Addla et al., 2014).
Crystal Structure Analysis
The crystal structure analysis of adamantane derivatives, including those similar to the specified compound, offers insights into their molecular geometry and potential interactions in various states. These studies are fundamental in understanding the compound's behavior in different environments (A. Bunev et al., 2013).
Propiedades
IUPAC Name |
2-[4-(1-adamantylcarbamoylamino)phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-28-7-6-23-20(26)11-15-2-4-19(5-3-15)24-21(27)25-22-12-16-8-17(13-22)10-18(9-16)14-22/h2-5,16-18H,6-14H2,1H3,(H,23,26)(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAFDNVPJXYDHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2359653.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)
![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)
![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)
![tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2359662.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)


